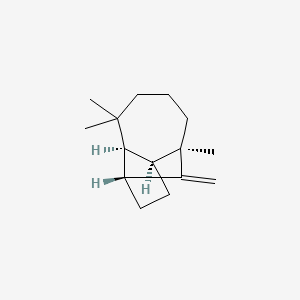
(-)-Longifolene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-longifolene is a longifolene. It is an enantiomer of a (+)-longifolene.
科学研究应用
Medicinal Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of (-)-Longifolene as a safe anti-neoplastic agent. A significant study evaluated its cytotoxic effects on prostate (DU-145) and oral (SCC-29B) cancer cell lines. The results indicated that this compound displayed cytotoxicity with IC50 values of 78.64 µg/mL for prostate cancer and 88.92 µg/mL for oral cancer, while showing considerably less toxicity towards normal kidney cells (Vero cells) with an IC50 of 246.3 µg/mL . This differential toxicity suggests that this compound may selectively target cancerous cells, making it a promising candidate for further development in cancer therapeutics.
Table 1: Cytotoxicity Profile of this compound
| Cell Type | Cell Line | Cytotoxicity (IC50 µg/mL) |
|---|---|---|
| Prostate Cancer | DU-145 | 78.64 ± 0.5 |
| Oral Cancer | SCC-29B | 88.92 ± 0.5 |
| Healthy Cells | Vero Cells | 246.3 ± 0.5 |
1.2 Antimicrobial Activity
This compound exhibits notable antimicrobial properties, making it useful in combating bacterial and fungal infections. It has been suggested as a potential antibacterial agent against certain strains, as well as an antifungal treatment . Its incorporation into formulations could enhance the efficacy of existing antimicrobial agents.
Food Preservation
The application of this compound in food preservation is gaining traction due to its antimicrobial properties. Research indicates that it can be effective in inhibiting the growth of foodborne pathogens, thereby extending shelf life and ensuring food safety . The compound's bioactive characteristics allow it to function as a natural preservative, which is increasingly important in the context of consumer demand for clean-label products.
Synthetic Chemistry
3.1 Organic Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic routes, showcasing its versatility in organic synthesis . For instance, innovative synthetic strategies have been developed to create derivatives of this compound that could possess enhanced biological activities or novel properties.
3.2 Biosynthetic Engineering
Recent advancements in metabolic engineering have enabled the production of this compound through microbial fermentation processes. Studies have successfully introduced the biosynthetic pathway for this compound into Escherichia coli and Saccharomyces cerevisiae, resulting in significant yields (up to 1249 mg/L) through optimized fermentation strategies . This biotechnological approach not only provides a sustainable method for producing this compound but also opens avenues for large-scale industrial applications.
Case Studies
4.1 Cytotoxic Potential Study
A detailed investigation into the cytotoxic potential of this compound was conducted using various cancer cell lines and healthy cells. The study utilized high-performance liquid chromatography (HPLC) and mass spectroscopy to isolate and characterize the compound, confirming its efficacy against specific cancer types while maintaining safety profiles in non-cancerous cells .
4.2 Food Preservation Research
A comprehensive review analyzed the effectiveness of spice-derived compounds, including this compound, in food preservation contexts. The study compiled data from over 120 research articles to evaluate antimicrobial activity against various pathogens commonly found in food products . This systematic approach underscored the potential role of this compound as a natural alternative to synthetic preservatives.
属性
分子式 |
C15H24 |
|---|---|
分子量 |
204.35 g/mol |
IUPAC 名称 |
(1S,2R,7R,9R)-3,3,7-trimethyl-8-methylidenetricyclo[5.4.0.02,9]undecane |
InChI |
InChI=1S/C15H24/c1-10-11-6-7-12-13(11)14(2,3)8-5-9-15(10,12)4/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+,15-/m0/s1 |
InChI 键 |
PDSNLYSELAIEBU-XPCVCDNBSA-N |
SMILES |
CC1(CCCC2(C3C1C(C2=C)CC3)C)C |
手性 SMILES |
C[C@@]12CCCC([C@H]3[C@@H]1CC[C@H]3C2=C)(C)C |
规范 SMILES |
CC1(CCCC2(C3C1C(C2=C)CC3)C)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















